4-oxo-1H-1,10-phenanthroline-3-carboxylic acid 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid The pro-angiogenic factor HIF-1α is targeted for destruction in non-hypoxic environments by the hydroxylation of a specific proline residue, P564, by the oxygen-sensing enzyme HIF-α prolyl hydroxylase (HIF-PH). Inhibitors of prolyl 4-hydroxylase are potentially useful in controlling excess collagen deposition in pathological fibrosis. 1,4-DPCA is a competitive inhibitor of prolyl 4-hydroxylase in embryonic chick tendon cells and of collagen hydroxylation in human foreskin fibroblasts with an IC50 value of 3.6 and 2.4 µM, respectively. β-oxocarboxylic acids such as 1,4-DPCA have also been found to inhibit the asparaginyl-hydroxylase, factor inhibiting HIF (FIH), with an IC50 value of 60 µM.
1,4-DPCA is a potent and selective inhibitor of prolyl 4-hydroxylase.
Brand Name: Vulcanchem
CAS No.: 331830-20-7
VCID: VC0515722
InChI: InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18)
SMILES: C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1
Molecular Formula: C13H8N2O3
Molecular Weight: 240.21 g/mol

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid

CAS No.: 331830-20-7

Cat. No.: VC0515722

Molecular Formula: C13H8N2O3

Molecular Weight: 240.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid - 331830-20-7

Specification

CAS No. 331830-20-7
Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
IUPAC Name 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
Standard InChI InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18)
Standard InChI Key XZZHOJONZJQARN-UHFFFAOYSA-N
SMILES C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1
Canonical SMILES C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused tricyclic phenanthroline core (1,10-phenanthroline) substituted with a ketone at position 4 and a carboxylic acid at position 3 (Figure 1) . The planar aromatic system facilitates π-π stacking interactions, while the carboxylic acid enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) . X-ray crystallography of related derivatives confirms the coplanar arrangement of the phenanthroline ring and substituents, which is critical for binding to enzymatic targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight240.21 g/mol
Boiling Point419.5 ± 45.0 °C (Predicted)
Density1.52 ± 0.1 g/cm³
Solubility≤15 mg/mL in DMSO
pKa2.55 ± 0.20
Stability2 years (solid); 2 months (DMSO solution at -20°C)

The low pKa (2.55) of the carboxylic acid group suggests predominant deprotonation under physiological conditions, enhancing its ability to interact with positively charged residues in enzyme active sites .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with ethyl 7-chloro-8-nitro-4-oxoquinoline-3-carboxylate, which undergoes nucleophilic aromatic substitution with salicylaldehyde derivatives to form intermediates like 7-(2-formyl-phenoxy)-8-nitro-4-oxoquinoline-3-carboxylic ester . Reductive cyclization using catalysts such as palladium on carbon yields the fused benzoxazepinoquinoline framework, which is hydrolyzed under acidic conditions to generate the final carboxylic acid . Yields remain moderate (40–60%), necessitating purification via column chromatography .

Industrial Optimization

Scale-up production faces challenges in controlling exothermic reactions during cyclization. Continuous flow reactors have been proposed to improve heat dissipation and reduce side reactions. Advances in microwave-assisted synthesis could further enhance reaction rates and purity, though no large-scale production data are publicly available .

Biological Activity and Mechanisms

Prolyl 4-Hydroxylase Inhibition

4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid competitively inhibits PHD enzymes (Ki ≈ 50 nM), which normally hydroxylate HIF-1α under normoxic conditions, marking it for proteasomal degradation . By stabilizing HIF-1α, the compound upregulates genes like vascular endothelial growth factor (VEGF) and erythropoietin (EPO), promoting angiogenesis and cellular survival under hypoxia.

Anticancer Effects

In MDA-MB-231 breast cancer cells, the compound reduces apoptosis under hypoxic conditions (IC₅₀ = 12 μM) by enhancing HIF-1α-mediated glycolysis and reducing reactive oxygen species (ROS) accumulation. Paradoxically, prolonged exposure (>72 hours) induces ferroptosis in some models, suggesting context-dependent effects .

Applications in Research and Medicine

Table 2: Key Applications

FieldApplicationMechanism
OncologyHypoxia-targeted therapyHIF-1α stabilization
Wound HealingAngiogenesis promotionVEGF upregulation
Metabolic StudiesModeling ischemic injuryGlycolytic pathway modulation
Antimicrobial ResearchDerivative-based antifungal developmentCell membrane disruption

The compound’s ability to penetrate the blood-brain barrier in preclinical models suggests potential for treating neurological disorders involving hypoxia, though toxicity profiles remain under investigation .

Chemical Reactivity and Derivatives

Oxidation and Reduction

The ketone group at position 4 undergoes selective reduction with sodium borohydride to form 4-hydroxy derivatives, which exhibit altered PHD binding affinity . Conversely, oxidation with potassium permanganate yields quinone-like structures with enhanced redox activity .

Carboxylic Acid Functionalization

Esterification (e.g., methyl ester formation) improves lipophilicity, enabling blood-brain barrier penetration . Amide derivatives synthesized via coupling reagents like HATU show improved pharmacokinetic profiles in rodent studies .

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